(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine, typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine structure.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often focus on optimizing yield and reducing costs. One-pot synthesis methods and green chemistry approaches are being explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, some pyrrolopyrazine derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- (3S,8aS)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
- (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine
- (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Uniqueness
(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substituent groups and stereochemistry, which can influence its biological activity and chemical reactivity. The presence of a propyl group at the 3-position and the specific stereochemistry (3S,8AS) distinguish it from other pyrrolopyrazine derivatives, potentially leading to different interactions with biological targets and varying degrees of efficacy in different applications.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3S,8aS)-3-propyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H20N2/c1-2-4-9-8-12-6-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
AEMSRNHLEUPYQI-UWVGGRQHSA-N |
Isomeric SMILES |
CCC[C@H]1CN2CCC[C@H]2CN1 |
Canonical SMILES |
CCCC1CN2CCCC2CN1 |
Origin of Product |
United States |
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